molecular formula C12H5Br5O B1432750 2,2',4,5,5'-Pentabromodiphenyl ether CAS No. 446254-65-5

2,2',4,5,5'-Pentabromodiphenyl ether

Cat. No.: B1432750
CAS No.: 446254-65-5
M. Wt: 564.7 g/mol
InChI Key: QUZWDWNIWWAQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,4,5,5’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. their persistence in the environment and potential toxicity have raised concerns, leading to regulatory measures to limit their use .

Mechanism of Action

Target of Action

2,2’,4,5,5’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It is part of a group of polybrominated diphenyl ethers (PBDEs) that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .

Mode of Action

It is known to cause endocrine-mediated effects on the body . This suggests that it may interact with hormone receptors or other components of the endocrine system, altering hormone production or signaling.

Biochemical Pathways

It is known to induce lipid accumulation throughout differentiation in 3t3-l1 and human preadipocytes in vitro . This suggests that it may affect lipid metabolism or other related biochemical pathways.

Pharmacokinetics

It is known to be a persistent organic pollutant , suggesting that it may have a long half-life in the body and environment. It is also known to be insoluble in water , which may affect its bioavailability and distribution within the body.

Result of Action

It is suspected to cause endocrine-mediated effects on the body and to induce lipid accumulation throughout differentiation in 3T3-L1 and human preadipocytes in vitro . This suggests that it may alter cellular lipid metabolism and hormone signaling.

Action Environment

The action of 2,2’,4,5,5’-Pentabromodiphenyl ether can be influenced by various environmental factors. As a persistent organic pollutant , it can remain in the environment for a long time, potentially leading to long-term exposure. Its insolubility in water may also affect its distribution in the environment and within the body. Furthermore, its use as a flame retardant suggests that it may be found in a variety of environments, including homes and workplaces, leading to widespread exposure.

Biochemical Analysis

Biochemical Properties

2,2’,4,5,5’-Pentabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, 2,2’,4,5,5’-Pentabromodiphenyl ether can bind to hormone receptors, such as the estrogen receptor, potentially disrupting endocrine functions .

Cellular Effects

The effects of 2,2’,4,5,5’-Pentabromodiphenyl ether on cellular processes are diverse and can influence cell function in multiple ways. It has been observed to induce oxidative stress in various cell types, leading to increased production of reactive oxygen species (ROS). This oxidative stress can result in cellular damage and apoptosis. Furthermore, 2,2’,4,5,5’-Pentabromodiphenyl ether can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, altering gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’,4,5,5’-Pentabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of neurotransmitters and disruption of neural function. Additionally, it can activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR), resulting in changes in gene expression and modulation of detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5,5’-Pentabromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to 2,2’,4,5,5’-Pentabromodiphenyl ether has been shown to cause persistent alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’,4,5,5’-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function without overt toxicity. At higher doses, it can induce significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

2,2’,4,5,5’-Pentabromodiphenyl ether is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,2’,4,5,5’-Pentabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature. This accumulation can lead to prolonged retention in the body and potential bioaccumulation .

Subcellular Localization

The subcellular localization of 2,2’,4,5,5’-Pentabromodiphenyl ether can influence its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. Additionally, it can be targeted to mitochondria, potentially affecting mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can also influence its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,5,5’-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of bromination .

Industrial Production Methods

In industrial settings, the production of 2,2’,4,5,5’-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’,4,5,5’-Pentabromodiphenyl ether .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5,5’-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various brominated phenols, less brominated diphenyl ethers, and substituted diphenyl ethers. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

2,2’,4,5,5’-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,4,5,5’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its intermediate level of bromination provides a balance between flame-retardant efficiency and environmental impact, making it a compound of interest for both industrial applications and scientific research .

Properties

IUPAC Name

1,2,4-tribromo-5-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-7(14)11(3-6)18-12-5-9(16)8(15)4-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWDWNIWWAQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879913
Record name BDE-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-65-5
Record name 2,2',4,5,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS335UEHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,5,5'-Pentabromodiphenyl ether
Reactant of Route 2
2,2',4,5,5'-Pentabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,2',4,5,5'-Pentabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,2',4,5,5'-Pentabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,2',4,5,5'-Pentabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,2',4,5,5'-Pentabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.